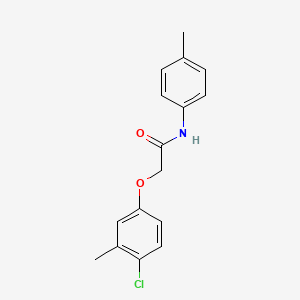
N-(2,4-dichlorophenyl)-2-(2,5-dimethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dichlorophenyl)-2-(2,5-dimethylphenoxy)acetamide, also known as dicamba, is a synthetic herbicide that is widely used in agriculture to control broadleaf weeds. It was first introduced in the 1960s and has since become one of the most commonly used herbicides in the world. The chemical structure of dicamba is similar to that of the plant hormone auxin, which allows it to disrupt the normal growth and development of plants.
Mecanismo De Acción
Dicamba works by disrupting the normal growth and development of plants. It acts as an auxin mimic, which means that it binds to the same receptors as the plant hormone auxin and triggers similar responses in the plant. This leads to uncontrolled growth and eventually death of the plant.
Biochemical and Physiological Effects:
Dicamba has been shown to have a number of biochemical and physiological effects on plants. It can cause changes in gene expression, protein synthesis, and cell division. It can also affect the production of plant hormones and the transport of nutrients within the plant.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dicamba has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain. It is also highly effective at controlling broadleaf weeds, which makes it a useful tool for studying plant growth and development. However, N-(2,4-dichlorophenyl)-2-(2,5-dimethylphenoxy)acetamide can be toxic to some non-target plants and can have negative effects on the environment, which must be taken into consideration when using it in lab experiments.
Direcciones Futuras
There are several areas of research that could be pursued in the future related to N-(2,4-dichlorophenyl)-2-(2,5-dimethylphenoxy)acetamide. One area of interest is the development of new formulations that are less toxic to non-target plants and the environment. Another area of interest is the potential use of N-(2,4-dichlorophenyl)-2-(2,5-dimethylphenoxy)acetamide in the treatment of cancer and other diseases. Additionally, further research could be conducted to better understand the biochemical and physiological effects of N-(2,4-dichlorophenyl)-2-(2,5-dimethylphenoxy)acetamide on plants, which could lead to the development of new herbicides with improved efficacy and safety.
Métodos De Síntesis
Dicamba can be synthesized through a multistep process that involves the reaction of 2,4-dichlorophenol with 2,5-dimethylphenol in the presence of a base to form the intermediate product 2-(2,4-dichlorophenoxy)-5-methylphenol. This intermediate is then reacted with chloroacetyl chloride in the presence of a base to form the final product, N-(2,4-dichlorophenyl)-2-(2,5-dimethylphenoxy)acetamide.
Aplicaciones Científicas De Investigación
Dicamba has been extensively studied for its use as a herbicide in agriculture. Research has focused on its effectiveness in controlling various types of broadleaf weeds, as well as its impact on non-target plants and the environment. Dicamba has also been studied for its potential use in other applications, such as in the treatment of cancer and other diseases.
Propiedades
IUPAC Name |
N-(2,4-dichlorophenyl)-2-(2,5-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c1-10-3-4-11(2)15(7-10)21-9-16(20)19-14-6-5-12(17)8-13(14)18/h3-8H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHQYSSZUZOBBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorophenyl)-2-(2,5-dimethylphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(2-methylphenoxy)acetamide](/img/structure/B5729260.png)









![{4-(4-fluorophenyl)-2-[(4-methylphenyl)amino]-1,3-thiazol-5-yl}acetic acid](/img/structure/B5729330.png)
